2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
CAS No.: 440328-64-3
Cat. No.: VC6403119
Molecular Formula: C22H27N3O4S2
Molecular Weight: 461.6
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 440328-64-3 |
|---|---|
| Molecular Formula | C22H27N3O4S2 |
| Molecular Weight | 461.6 |
| IUPAC Name | 2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
| Standard InChI | InChI=1S/C22H27N3O4S2/c1-4-5-11-25-21(27)20-16(9-12-30-20)24-22(25)31-14-19(26)23-10-8-15-6-7-17(28-2)18(13-15)29-3/h6-7,9,12-13H,4-5,8,10-11,14H2,1-3H3,(H,23,26) |
| Standard InChI Key | WQLAUTSESHQITR-UHFFFAOYSA-N |
| SMILES | CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NCCC3=CC(=C(C=C3)OC)OC |
Introduction
The compound 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide belongs to the class of thieno[3,2-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of a thieno[3,2-d]pyrimidine core in its structure makes it a promising candidate for pharmacological research due to its ability to interact with various biological targets.
Structural Features
The compound's structure comprises:
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A thieno[3,2-d]pyrimidine core, which is a fused heterocyclic system containing sulfur and nitrogen atoms.
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A butyl group at the 3-position of the pyrimidine ring.
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A sulfanyl bridge linking the pyrimidine core to an acetamide moiety.
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A dimethoxyphenyl group, which contributes to its potential bioactivity by enhancing lipophilicity and interaction with hydrophobic pockets in biological targets.
Synthesis Pathway
While specific synthesis details for this compound are not directly available in the provided sources, similar thieno[3,2-d]pyrimidine derivatives are typically synthesized through multi-step processes:
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Formation of the thieno[3,2-d]pyrimidine core via cyclization reactions.
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Functionalization at specific positions using alkylation or acylation reactions.
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Incorporation of sulfanyl and acetamide groups through nucleophilic substitution or condensation reactions .
Biological Activity
Thieno[3,2-d]pyrimidine derivatives exhibit a range of biological activities:
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Antitumor Activity: Compounds with similar structures have shown potent anticancer effects against various cell lines (e.g., SU-DHL-6 and K562), with IC50 values in the micromolar range .
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Mechanism: Likely involves inhibition of enzymes like EZH2 or disruption of DNA synthesis.
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Structure–Activity Relationship (SAR): Modifications at specific positions (e.g., substitutions on the pyrimidine ring) significantly influence activity.
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Anti-inflammatory Properties: Molecular docking studies suggest that derivatives with sulfanyl groups can inhibit enzymes like 5-lipoxygenase (5-LOX), reducing inflammation .
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Antimicrobial Effects: Similar compounds have demonstrated antibacterial and antifungal activities by targeting microbial enzymes and cell wall synthesis .
Analytical Characterization
The compound's structure can be confirmed using advanced analytical techniques:
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NMR Spectroscopy (1H and 13C): Provides detailed information on hydrogen and carbon environments in the molecule.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): Identifies functional groups like carbonyl (C=O) and sulfanyl (-S-) bonds.
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Elemental Analysis: Ensures purity and matches theoretical composition .
Potential Applications
Given its structural features and preliminary data from related compounds:
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Drug Development: The compound is a potential lead for developing anticancer drugs targeting lymphoma or leukemia cells.
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Enzyme Inhibition: Its sulfanyl group may allow it to act as an inhibitor for enzymes involved in inflammation or microbial processes.
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Pharmacological Research: The compound can serve as a chemical probe for studying thieno[3,2-d]pyrimidine-based interactions in biological systems.
Challenges and Future Directions
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Optimization: Further SAR studies are needed to enhance potency and selectivity.
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Toxicity Studies: Comprehensive evaluation of cytotoxicity against normal cells is crucial for therapeutic applications.
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In Vivo Studies: Preclinical trials are required to validate its efficacy and safety profile.
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